molecular formula C9H7N3O3 B5808855 (2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid

Cat. No.: B5808855
M. Wt: 205.17 g/mol
InChI Key: UZRRSNNNAOQSPU-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid is a heterocyclic compound that features both imidazo[1,2-a]pyridine and oxime functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxime group can yield nitrile oxides, while reduction can yield primary amines .

Scientific Research Applications

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the imidazo[1,2-a]pyridine core can interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid is unique due to the combination of the imidazo[1,2-a]pyridine core and the oxime group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2Z)-2-hydroxyimino-2-imidazo[1,2-a]pyridin-2-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c13-9(14)8(11-15)6-5-12-4-2-1-3-7(12)10-6/h1-5,15H,(H,13,14)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRRSNNNAOQSPU-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=CN2C=C1)/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.